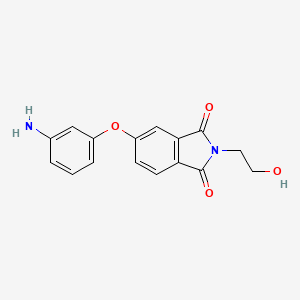

![molecular formula C17H17NO3 B5546132 ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)

ethyl 4-[(phenylacetyl)amino]benzoate

Übersicht

Beschreibung

Ethyl 4-[(phenylacetyl)amino]benzoate, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine is often used as a topical anesthetic to numb the skin or mucous membranes, and it is also used as a pain reliever in over-the-counter products such as throat lozenges and topical creams.

Wissenschaftliche Forschungsanwendungen

Antiplatelent Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives, including ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate and ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate, have been investigated for their selective anti-protease-activated receptor 4 (PAR4) activity. This research focuses on the synthesis and evaluation of these compounds, identifying key functional groups contributing to the anti-PAR4 activity, which is significant for developing new antiplatelet drug candidates (Chen et al., 2008).

Optical Nonlinear Properties

Research on Schiff base compounds derived from ethyl-4-amino benzoate, specifically Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB) and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB), has revealed their potential in optical applications. These compounds demonstrate significant nonlinear refractive indices and optical limiting properties, making them candidates for use as optical limiters (Abdullmajed et al., 2021).

Isotope Labeling in Biochemistry

The synthesis of isotopically labeled L-Phenylalanine and L-Tyrosine, involving the use of ethyl benzoate as a precursor, has applications in biochemical research. This process allows for the introduction of various isotopic labels, like 13C, 15N, and deuterium, into these amino acids, providing valuable tools for biochemical and medicinal chemistry studies (Raap et al., 1999).

Anti-Inflammatory Drug Synthesis

The synthesis of novel compounds like 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl) amino]benzoate shows promise in the development of anti-inflammatory and analgesic drugs. These compounds have been evaluated for their potential in selective COX-2 inhibition, with some showing potent anti-inflammatory and analgesic activities compared to standard drugs like diclofenac (Chandak et al., 2012).

Peptide Synthesis

In the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, derived from ethyl benzoate, plays a crucial role. This process is part of developing potential proteinase inhibitors, highlighting the compound's significance in peptide synthesis and pharmaceutical research (Angelastro et al., 1992).

Supramolecular Chemistry

Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related compounds have been studied for their hydrogen-bonded supramolecular structures. These studies reveal insights into the formation of various dimensional structures like chains, sheets, and frameworks, contributing to the understanding of molecular interactions in supramolecular chemistry (Portilla et al., 2007).

Wirkmechanismus

As a derivative of benzocaine, “ethyl 4-[(phenylacetyl)amino]benzoate” likely shares a similar mechanism of action. Benzocaine acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Eigenschaften

IUPAC Name |

ethyl 4-[(2-phenylacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-21-17(20)14-8-10-15(11-9-14)18-16(19)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWKJGMYJPTWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

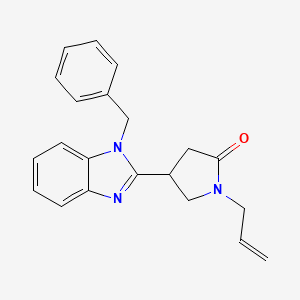

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)

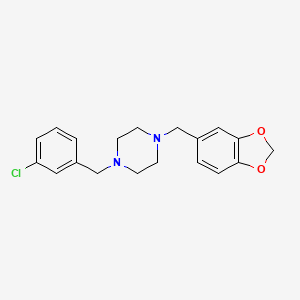

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)

![N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)